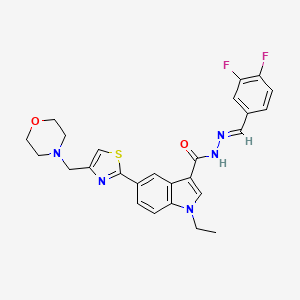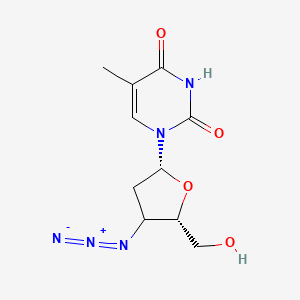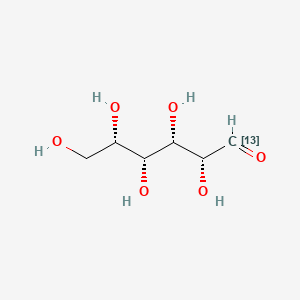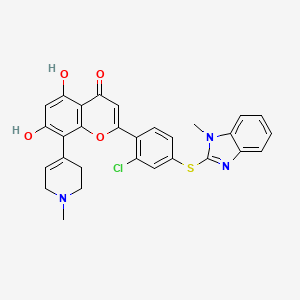
N-Heptadecane-D36
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Heptadecane-D36 is a deuterium-labeled version of N-Heptadecane, where all hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research due to its unique properties, such as stability and its role as a tracer in various studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-Heptadecane-D36 is synthesized by replacing the hydrogen atoms in N-Heptadecane with deuterium. This process involves the catalytic exchange of hydrogen with deuterium in the presence of a deuterium source, such as deuterium gas or deuterated solvents .
Industrial Production Methods: Industrial production of this compound involves large-scale catalytic exchange reactions under controlled conditions to ensure high purity and yield. The process typically requires specialized equipment to handle deuterium gas and maintain the necessary reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions: N-Heptadecane-D36 undergoes similar chemical reactions as its non-deuterated counterpart, N-Heptadecane. These reactions include:
Oxidation: this compound can be oxidized to form corresponding alcohols, aldehydes, and carboxylic acids.
Reduction: Reduction reactions can convert this compound into simpler hydrocarbons.
Substitution: Halogenation reactions can replace deuterium atoms with halogens under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst, such as palladium or platinum, is commonly used.
Substitution: Halogenation reactions often use halogens like chlorine or bromine in the presence of light or a catalyst.
Major Products Formed:
Oxidation: Alcohols, aldehydes, and carboxylic acids.
Reduction: Simpler hydrocarbons.
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
N-Heptadecane-D36 is widely used in various scientific research fields due to its unique properties:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new materials and as a standard in analytical chemistry
Mécanisme D'action
The mechanism of action of N-Heptadecane-D36 is primarily related to its role as a tracer. Deuterium substitution affects the pharmacokinetic and metabolic profiles of compounds, allowing researchers to track the movement and transformation of the labeled compound within biological systems. This helps in understanding the molecular targets and pathways involved in various biochemical processes .
Comparaison Avec Des Composés Similaires
- N-Hexadecane-D34
- N-Octadecane-D38
- N-Nonadecane-D40
Comparison: N-Heptadecane-D36 is unique due to its specific chain length and the complete substitution of hydrogen with deuterium. This makes it particularly useful in studies requiring precise tracking of molecular transformations. Compared to similar compounds, this compound offers a balance between stability and reactivity, making it a versatile tool in various research applications .
Propriétés
Formule moléculaire |
C17H36 |
|---|---|
Poids moléculaire |
276.69 g/mol |
Nom IUPAC |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,17-hexatriacontadeuterioheptadecane |
InChI |
InChI=1S/C17H36/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h3-17H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2 |
Clé InChI |
NDJKXXJCMXVBJW-QIOBQLRYSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
SMILES canonique |
CCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![[4-[[2-amino-4-(butylamino)pyrido[3,2-d]pyrimidin-6-yl]methyl]phenyl]methyl-dimethyl-[[4-[[(2R)-2-[(5-nitropyridin-2-yl)disulfanyl]propoxy]carbonylamino]phenyl]methyl]azanium;formate](/img/structure/B15141476.png)

![(2R,3S,5S)-4-azido-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B15141504.png)

